Niflumic acid

Overview

Description

Niflumic acid is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate inflammation, pain, and edema associated with acute and chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, post-operative inflammatory conditions, and physical trauma . It is categorized as a cyclooxygenase-2 inhibitor and is also known to inhibit calcium-activated chloride channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niflumic acid can be synthesized through the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline . Another method involves the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene . These reactions typically require controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing 12.5 grams of this compound with 25 grams of polyvinylpyrrolidone K-30 and 515 grams of polyethylene glycol 400. This mixture is then heated to 95°C and dissolved completely by adding 7.5 grams of diethanolamine .

Chemical Reactions Analysis

Types of Reactions: Niflumic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

Pain Management

Niflumic acid has been evaluated for its efficacy in treating pain and inflammation associated with conditions like acute pharyngitis and osteoarthritis. A double-blind, placebo-controlled study involving 231 patients demonstrated that this compound, when combined with standard antibiotic therapy, significantly accelerated the resolution of symptoms such as fever, pain, and dysphagia compared to placebo .

In another trial involving 100 patients with osteoarthrosis, this compound showed significant improvements in pain and joint mobility over an eight-week period while exhibiting the least side effects among the treatments compared .

| Study Focus | Participants | Treatment Duration | Key Findings |

|---|---|---|---|

| Acute Pharyngitis | 231 | 4-5 days | Faster symptom resolution with this compound |

| Osteoarthrosis | 100 | 8 weeks | Significant pain relief; fewer side effects |

Ion Channel Modulation

This compound acts as an inhibitor of glycine receptors (GlyRs), which are crucial for neurotransmission in the central nervous system. Studies have shown that this compound inhibits both homomeric and heteromeric GlyRs in human and zebrafish models . The half-maximal inhibitory concentration (IC50) values indicate that this compound is less potent than other inhibitors like strychnine but still plays a significant role in modulating synaptic transmission.

GABA Receptor Interaction

Research indicates that this compound also functions as a γ-aminobutyric acid receptor antagonist, providing neuroprotective effects by blocking chloride ion channels and potentially reducing excitotoxicity in neuronal cells . This mechanism underlines its relevance in neuropathic pain models.

Respiratory Applications

This compound has shown promise in treating airway conditions. In a rat model of steroid-induced pneumocystis pneumonia, administration of this compound resulted in significant reductions in mucus production and improved survival rates . This suggests its potential role as a therapeutic agent in respiratory diseases characterized by mucus hypersecretion.

Enzyme Inhibition

Recent studies have characterized this compound as a selective inhibitor of certain UDP-glucuronosyltransferase enzymes, particularly UGT1A9. At low concentrations (2.5 μM), it effectively inhibits UGT1A9 activity while having minimal effects on other UGT enzymes . This selectivity can be leveraged for drug metabolism studies and understanding drug interactions.

Neuropathic Pain Model

In a chronic constriction injury model of neuropathic pain, this compound treatment was associated with reduced pain responses and alterations in GABAergic signaling pathways, indicating its potential as an analgesic agent .

Antimicrobial Synergy

A study explored the use of this compound alongside antibiotics for bacterial infections, highlighting its ability to enhance the efficacy of standard treatments by alleviating inflammation and pain associated with infections .

Mechanism of Action

Niflumic acid exerts its effects primarily by inhibiting cyclooxygenase-2 (COX-2) and phospholipase A2, which are enzymes involved in the synthesis of inflammatory prostaglandins . By blocking these enzymes, this compound reduces inflammation and pain. Additionally, it acts as a calcium-activated chloride channel blocker, further contributing to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.

Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

Meclofenamic Acid: Similar to this compound in its anti-inflammatory effects but with a different chemical structure.

Uniqueness: this compound is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

Biological Activity

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its diverse biological activities, particularly in cancer therapy and respiratory diseases. This article explores the biological activity of NFA, detailing its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : NFA has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC). It affects the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting early response kinases (ERK1/2), leading to reduced cell growth and increased apoptosis in cancer cells .

- Regulation of MMP Activity : NFA significantly decreases the activity of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. This inhibition contributes to its anti-tumor effects by reducing the metastatic potential of cancer cells .

- Airway Mucus Regulation : In respiratory models, NFA has been identified as a potent blocker of chloride channels (CLCA1), effectively reducing mucus overproduction in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This mechanism helps alleviate airway hyperresponsiveness and improve lung function .

Antitumor Activity

A study investigating the effects of NFA on CNE-2Z nasopharyngeal carcinoma cells demonstrated that:

- Cell Proliferation Inhibition : NFA treatment resulted in significant inhibition of cell proliferation in a concentration-dependent manner, with an IC50 value of approximately 83.7 μM at 72 hours .

- Apoptosis Induction : The drug induced apoptotic cell death by activating caspases 3 and 9, contributing to its anticancer properties.

- Migration and Invasion Suppression : The migration and invasion capabilities of CNE-2Z cells were notably decreased upon NFA treatment, with significant reductions observed at concentrations as low as 50 μM .

Effects on Airway Diseases

In a rat model of steroid-induced pneumocystis pneumonia, NFA demonstrated:

- Reduction in Mucus Production : Administration of NFA led to a significant decrease in mucus production markers such as MUC5AC and mCLCA3, which are associated with airway hypersecretion .

- Improved Survival Rates : The study reported enhanced survival rates in rats treated with NFA compared to controls, highlighting its potential as an adjunctive therapy in treating steroid-resistant mucus conditions .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Nasopharyngeal Carcinoma :

- Respiratory Conditions :

Q & A

Basic Research Questions

Q. What safety precautions should be implemented when handling niflumic acid in laboratory settings?

this compound is classified as acutely toxic (oral, dermal, inhalation) and a skin/eye irritant . Key precautions include:

- Use of personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

- Avoid direct contact with skin/eyes; rinse immediately with water for 15 minutes if exposed .

- Dispose of waste via approved chemical disposal protocols, avoiding release into water systems .

Q. What are the primary mechanisms of action of this compound, and how can they be experimentally validated?

this compound acts as a calcium-activated chloride channel (CaCC) blocker (IC50 = 50 µM in rat pancreatic cells) and cyclooxygenase-2 (COX-2) inhibitor (IC50 = 0.1 µM) . To validate these mechanisms:

- For CaCC inhibition: Use patch-clamp electrophysiology in cells with endogenous CaCC expression (e.g., Xenopus oocytes or rat exocrine cells) .

- For COX-2 inhibition: Perform enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E2 (PGE2) suppression in stimulated cell lines .

Q. How can researchers determine effective concentrations of this compound for specific experimental models?

Conduct dose-response assays using the following steps:

- Prepare a concentration gradient (e.g., 1–100 µM) in dimethyl sulfoxide (DMSO), ensuring solubility (≥100 mg/mL) .

- Treat cells or tissues and measure target activity (e.g., ion currents, inflammatory markers).

- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

- Validate cell viability via MTT assays to exclude cytotoxic effects at tested concentrations .

Advanced Research Questions

Q. How should researchers reconcile contradictory hazard classifications of this compound across safety data sheets (SDS)?

Discrepancies in SDS classifications (e.g., acute toxicity categories in vs. ) may arise from batch purity, experimental conditions, or regulatory frameworks. To address this:

- Verify purity via high-performance liquid chromatography (HPLC) and compare with SDS specifications .

- Cross-reference toxicity data with peer-reviewed studies (e.g., LD50 values in rodent models) .

- Adopt the most stringent safety protocols from available SDS documents to mitigate risk .

Q. What pharmacodynamic (PD) modeling approaches are suitable for analyzing this compound's dose-response relationships?

Use indirect response models to link plasma concentrations (PK) to pharmacological effects (e.g., leukotriene B4 inhibition):

- Fit data to sigmoidal Emax models: , where = steepness factor .

- Compare models using Akaike Information Criterion (AIC) and log-likelihood (2LL) values for optimal fit .

- Validate predictions with in vivo data (e.g., healthy human or animal trials) .

Q. How can off-target effects of this compound (e.g., GABA-A/NMDA modulation) be controlled in mechanistic studies?

To isolate specific pathways:

- Use selective inhibitors (e.g., picrotoxin for GABA-A receptors) alongside this compound to block secondary targets .

- Employ genetic knockout models (e.g., CRISPR-Cas9) to eliminate off-target channel expression .

- Validate specificity via radioligand binding assays for unintended receptors .

Q. What experimental design considerations are critical for ensuring reproducibility of this compound studies?

Follow guidelines for rigorous reporting:

- Detail solvent preparation (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .

- Include positive/negative controls (e.g., indomethacin for COX inhibition, DMSO vehicle controls) .

- Provide raw data and analysis scripts in supplementary materials to enable replication .

Q. How should researchers address variability in this compound's effects across different cell or tissue models?

- Perform power analysis to determine sample size adequacy .

- Use blinded experiment protocols to reduce bias in data interpretation .

- Apply mixed-effects statistical models to account for inter-experimental variability .

Q. What methodologies validate historical findings on this compound using modern techniques?

- Replicate key studies (e.g., CaCC blockade in Xenopus oocytes ) with advanced tools like cryo-electron microscopy for structural validation.

- Cross-validate historical IC50 values using high-throughput screening platforms .

- Publish replication data in open-access formats to enhance transparency .

Q. Which statistical approaches are optimal for analyzing dose-response data with this compound?

Properties

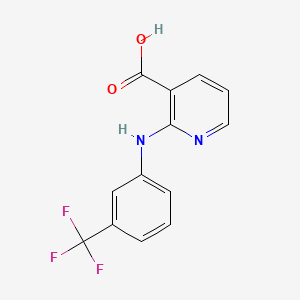

IUPAC Name |

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023368 | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.83e-02 g/L | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4394-00-7 | |

| Record name | Niflumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niflumic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niflumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niflumic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.